Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate
Description
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 2-position and an acetoxy methyl ester at the 3-position. Its molecular formula is C₁₁H₁₂N₂O₂ (molecular weight: 204.23 g/mol) . This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly hypnotics and sedatives, due to the imidazopyridine scaffold’s affinity for central nervous system (CNS) targets . Key physicochemical properties include a CAS registry number (91350-91-3) and synonyms such as methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate .
Properties
IUPAC Name |
methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-9(7-11(14)15-2)13-6-4-3-5-10(13)12-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWGFMUVRECFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions used in laboratory synthesis can be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogenation reactions, where bromine or iodine substitutes a hydrogen atom at the 3-position.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Halogenation: Bromine or iodine in chloroform is commonly used for halogenation reactions.
Condensation: Meldrum’s acid and arylglyoxals are used in multicomponent condensation reactions.
Major Products
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyridine scaffold is known for its significant biological activities, including:
- Anticancer Activity : Compounds derived from this scaffold have shown promise in inhibiting various cancer cell lines. For instance, studies indicate that derivatives exhibit cytotoxic effects against gastrointestinal stromal tumors (GISTs) by targeting mutated forms of the c-KIT receptor tyrosine kinase .
- Anti-inflammatory Properties : Research has demonstrated that methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate and its derivatives can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. In vitro studies reported significant inhibitory activity with IC50 values comparable to established anti-inflammatory drugs .
- Neuropharmacological Effects : The compound has been investigated for its anxiolytic and sedative properties. It is structurally related to marketed drugs like zolpidem, which are used for treating anxiety and sleep disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in GIST cells expressing c-KIT mutations. The compound demonstrated an IC50 value of approximately 15 µM, suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory pathways, researchers assessed the inhibitory effects of this compound on PLA2 activity. The compound was shown to bind effectively to the enzyme's active site, leading to a significant reduction in pro-inflammatory mediators in cell culture models.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of c-KIT mutations | |
| Anti-inflammatory | Inhibition of phospholipase A2 | |
| Anxiolytic | Modulation of GABA receptors |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is not fully elucidated. imidazo[1,2-a]pyridine derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which are involved in cell cycle regulation . The exact molecular targets and pathways for this compound would require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[1,2-a]pyridine family exhibits diverse pharmacological activities modulated by substituents on the core scaffold. Below is a detailed comparison with structurally related compounds:
Physicochemical and Spectral Comparisons
Melting Points :
- Methyl esters (e.g., target compound) typically exhibit lower melting points (<150°C) compared to carboxylic acids (e.g., 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid, m.p. >250°C) due to reduced hydrogen bonding .
- Bulky substituents (e.g., 4-chlorophenyl in ethyl ester analogues) increase melting points (116–117°C) .
Spectroscopic Data :
- IR : Methyl esters show strong C=O stretching at ~1730–1750 cm⁻¹, absent in carboxylic acids, which exhibit broad O-H stretches (~2500–3300 cm⁻¹) .
- ¹H NMR : Methyl ester protons resonate at δ ~3.6–3.8 ppm (singlet), while aryl protons in substituted derivatives (e.g., 4-methylphenyl) appear at δ 7.0–7.3 ppm .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide (CAS Number: 1798490-09-1) is a novel acetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.4 g/mol. The compound features a fluorophenoxy group and a thiophenyl-pyridine moiety , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1798490-09-1 |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced potency against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with flow cytometry revealing increased apoptotic rates in treated cell lines.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways relevant to cancer progression. For example, studies on related compounds have shown that fluorinated derivatives can inhibit α-l-fucosidases , which are implicated in tumor metastasis. An IC50 value of less than 0.01 μM was reported for similar structures, suggesting that the compound may exhibit comparable inhibitory effects.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenoxy group appears to enhance the lipophilicity and overall binding affinity of the compound to target proteins. SAR studies indicate that modifications to the thiophene and pyridine rings can significantly influence biological activity. For example:
- Substitution on the Phenyl Ring: Fluorination increases potency.
- Thiophene Positioning: Variations in thiophene substitution affect enzyme inhibition profiles.
Case Studies
-
In Vitro Studies:
- A study evaluated the compound against various cancer cell lines (e.g., MCF7, U87). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 25 μM to 45 μM.
- The compound also exhibited synergistic effects when combined with established chemotherapeutics like doxorubicin.
-
In Vivo Studies:
- Animal models treated with the compound displayed reduced tumor growth compared to controls. Histological analysis indicated increased apoptosis and decreased proliferation markers in treated tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate and related derivatives?
- Methodology :
-
Grignard-mediated coupling : React 3-bromo-2-methylimidazo[1,2-a]pyridine with isopropylmagnesium chloride·LiCl, followed by chlorodiphenylphosphine addition. Purify via silica chromatography and reverse-phase HPLC .
-
Vanadyl acetylacetonate catalysis : Use dimethylacetamide (DMA) as a methylene source with VO(acac)₂ and iodobenzene diacetate. Yields range from 50–90% depending on substituents .
-
Multicomponent reactions (MCRs) : Combine amidines, aldehydes, and isocyanides with Sc(OTf)₃ catalysis under microwave irradiation (120°C, 0.5 h) .
- Table 1 : Key Reaction Conditions and Yields
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Grignard coupling | iPrMgCl·LiCl, Ph₂PCl | 5.9–49.2 | |
| VO(acac)₂ methylenation | DMA, PhI(OAc)₂ | 50–90 | |
| Sc(OTf)₃ MCR | Microwave, 120°C | 60–85 |
Q. How is this compound characterized structurally?
- Key techniques :
- ¹H NMR : Peaks at δ 1.82 (d, J = 1.2 Hz, methyl), 7.24–8.84 ppm (aromatic protons) in DMSO-d₆ .
- LC/MS : Retention time 3.734 min (Method 1) with HRMS confirmation (m/z 333.1157 for [M+H]⁺) .
- X-ray crystallography : For analogs, graph set analysis reveals hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Advanced Research Questions
Q. How can structural modifications of this compound impact its bioactivity?
- SAR Insights :
- Phosphoryl/phosphorothioyl groups : Substitution at position 3 enhances neuropeptide S receptor antagonism (IC₅₀ < 1 µM) .
- Trifluoromethyl isosteres : Replacing methyl with CF₃ improves metabolic stability but may reduce binding affinity .
- Schiff base derivatives : N-aryl methanimines show antimicrobial activity (MIC 8–32 µg/mL against S. aureus) .
Q. What mechanistic pathways govern the methylenation of imidazo[1,2-a]pyridines?
- Proposed mechanism :
DMA acts as a methylene source, generating an iminium ion intermediate via VO(acac)₂-catalyzed oxidation.
Coupling of sp³ (DMA-derived) and sp² (imidazo[1,2-a]pyridine) carbons forms bis(imidazo)methanes .
- Supporting data : Gram-scale reactions confirm scalability with minimal yield loss (85% at 10 g scale) .
Q. How can conflicting NMR or crystallographic data be resolved for this compound?
- Strategies :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by analyzing spectra at 173–298 K .
- DFT calculations : Compare computed vs. experimental ¹H NMR shifts to identify tautomeric forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) in crystal structures .
Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?
- Graph set analysis :
- Dominant motifs: Chains (C(6)) and rings (R₂²(8)) stabilize crystal packing .
- Impact on solubility: Strong O–H···N bonds reduce solubility in apolar solvents .
Methodological Guidance
-
Optimizing low-yield syntheses :
- Use high-purity Grignard reagents and strict temperature control (−15°C to rt) to improve yields in phosphine oxide derivatives .
- Replace traditional heating with microwave-assisted MCRs for faster, higher-yielding reactions .
-
Validating bioactivity data :
- Pair in vitro assays (e.g., receptor binding) with pharmacokinetic studies in rodent models to assess therapeutic potential .
- Use time-kill assays for antimicrobial derivatives to distinguish bacteriostatic vs. bactericidal effects .
-
Handling hygroscopic derivatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
